molecular formula C22H22N6O2S B2547910 2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014028-30-8

2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Katalognummer: B2547910
CAS-Nummer: 1014028-30-8
Molekulargewicht: 434.52
InChI-Schlüssel: RCNWNGBYRBBLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a pyridazine core linked to a 3-methylpyrazole moiety via an aniline bridge.

Eigenschaften

IUPAC Name

2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-4-9-20(16(2)14-15)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNWNGBYRBBLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22N6O2SC_{22}H_{22}N_{6}O_{2}S, with a molecular weight of 398.5 g/mol. Its structure features a sulfonamide group linked to a pyridazine and pyrazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC22H22N6O2SC_{22}H_{22}N_{6}O_{2}S
Molecular Weight398.5 g/mol
CAS Number1019105-86-2

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.

  • Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been particularly noted in related compounds, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
  • Case Study : A study on similar pyrazole derivatives demonstrated IC50 values ranging from 0.004 μM to 0.067 μM against various cancer-related targets, suggesting that modifications in the structure can enhance potency against specific kinases .

Antimicrobial Activity

The antimicrobial potential of pyrazole-based compounds has also been explored extensively. In vitro studies have shown that these compounds exhibit moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds suggest that this compound may also inhibit pro-inflammatory cytokines. Pyrazole derivatives have been reported to inhibit IL-17 and TNFα production, which are key mediators in inflammatory responses.

  • Research Findings : Compounds with similar structures have shown IC50 values as low as 0.013 μM against human IKK-2, indicating strong potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications in the pyrazole and pyridazine moieties can significantly affect the potency and selectivity of the compound.

Key SAR Insights

  • Substituent Effects : The presence of methyl groups on the pyrazole ring enhances lipophilicity, potentially improving cellular uptake.
  • Linker Variations : Altering the length and nature of the linker between the sulfonamide and the aromatic rings can modulate binding affinity to biological targets.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the pyrazole and sulfonamide groups exhibit promising anticancer properties. A study demonstrated that derivatives of benzenesulfonamide, including those with pyrazole moieties, showed effective inhibition of cancer cell lines. The mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation, making this compound a candidate for further development as an anticancer agent .

Antileishmanial Activity

The compound's structural similarity to known antileishmanial agents suggests potential effectiveness against Leishmania species. In vitro studies have shown that certain derivatives exhibit activity comparable to established treatments like pentamidine but with reduced cytotoxicity . Specifically, compounds with the benzenesulfonamide structure have been identified as feasible prototypes for treating leishmaniasis, a neglected tropical disease .

Anti-inflammatory Properties

The pyrazole ring is associated with anti-inflammatory effects. Compounds with this structure have been reported to inhibit inflammatory mediators, suggesting that 2,4-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide could be explored for developing anti-inflammatory drugs .

Case Study 1: Synthesis and Evaluation of Antileishmanial Activity

A series of benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. The study found that specific modifications to the sulfonamide group enhanced the biological activity while maintaining low cytotoxicity levels. For instance, compounds with a methyl group at the 3-position of the pyrazole ring showed IC50 values lower than those of standard drugs .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on various sulfonamide derivatives. The findings indicated that modifications to the nitrogen substituents significantly influenced the biological activities against cancer cell lines and inflammatory pathways. The presence of electron-donating groups was found to enhance potency, establishing a framework for designing more effective analogs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()

  • Structural Similarities : Shares a pyridazine-pyrazole-aniline backbone.
  • Key Differences : Lacks the benzenesulfonamide group and methyl substituents.
  • Functional Implications : The absence of sulfonamide likely reduces affinity for carbonic anhydrase but may enhance selectivity for other targets (e.g., kinases). Crystallographic data from SHELX/ORTEP software () could reveal hydrogen-bonding patterns critical for stability .

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()

  • Structural Similarities : Contains a benzenesulfonamide group linked to a pyrazole ring.
  • Key Differences : Replaces pyridazine with a 4-chlorophenyl group.
  • May exhibit stronger cytotoxicity due to halogenated aromatic systems .

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides ()

  • Structural Similarities : Benzenesulfonamide core with pyrazoline heterocycles.
  • Key Differences: Pyrazoline (non-aromatic) vs. pyridazine (aromatic) cores.
  • Functional Implications : Pyrazoline derivatives in showed carbonic anhydrase inhibition and cytotoxicity. The target compound’s pyridazine ring may confer higher metabolic stability due to aromaticity .

(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide ()

  • Structural Similarities : Benzenesulfonamide with pyrazole substituents.
  • Key Differences : Incorporates a Schiff base linker instead of an aniline-pyridazine bridge.
  • Functional Implications : The Schiff base may enhance metal chelation properties, whereas the target compound’s pyridazine-aniline system could favor π-π stacking in enzyme active sites .

Comparative Data Table

Property Target Compound
Core Structure Pyridazine-pyrazole-aniline Pyrazole-chlorophenyl Pyrazoline Pyridazine-pyrazole-aniline
Sulfonamide Substituents 2,4-Dimethyl None None None
Key Functional Groups Benzenesulfonamide, pyridazine Benzenesulfonamide, 4-chlorophenyl Benzenesulfonamide, 4-hydroxyphenyl Pyridazine, pyrazole
Potential Targets Carbonic anhydrase, kinases Carbonic anhydrase, cytotoxic agents Carbonic anhydrase Kinases, unknown targets
Lipophilicity (Predicted) High (due to dimethyl groups) Moderate (Cl substituent) Low (hydroxyphenyl) Low (no sulfonamide)

Q & A

Q. How do formulation challenges (e.g., low aqueous solubility) impact preclinical development?

  • Methodological Answer : Develop nanoformulations (liposomes, polymeric nanoparticles) via solvent evaporation or high-pressure homogenization. Characterize particle size (DLS) and zeta potential. Assess in vivo efficacy in disease models, comparing bioavailability to unformulated compound .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity across independent studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate cell lines via STR profiling. Use positive controls (e.g., staurosporine for apoptosis). Cross-check with orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) .

Q. What methods confirm the absence of polymorphic forms in crystallized batches?

  • Methodological Answer : Perform powder X-ray diffraction (PXRD) to compare experimental patterns with SC-XRD-derived simulations. Thermal analysis (DSC/TGA) detects polymorphs via distinct melting points or decomposition profiles .

Cross-Disciplinary Approaches

Q. How can cheminformatics tools enhance SAR exploration?

  • Methodological Answer : Use QSAR models (e.g., Random Forest, SVM) trained on public datasets (ChEMBL) to predict bioactivity. Descriptor selection (e.g., Morgan fingerprints, logP) links structural features to endpoints. Tools like RDKit or KNIME automate pipeline development .

Q. What integrative strategies combine synthesis and computational modeling for accelerated discovery?

  • Methodological Answer : Implement iterative design-make-test-analyze (DMTA) cycles. Use automated synthesis platforms (e.g., flow chemistry) coupled with AI-driven virtual screening (e.g., AlphaFold for target prediction) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.